1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, and hERG Liability
A systematic matched molecular pair (MMP) analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently displays an order of magnitude lower lipophilicity (log D) relative to the 1,2,4-oxadiazole partner [1]. In a representative matched pair, the 1,2,4-oxadiazole exhibited binding affinity of 80 nM, log D of 3, and HLM Clint of 20 µL/min/mg, whereas the corresponding 1,3,4-oxadiazole showed improved binding affinity (40 nM), reduced log D (2), and lower intrinsic clearance (HLM Clint 10 µL/min/mg), alongside superior hERG and aqueous solubility profiles [2]. This trend held across virtually all evaluated pairs, establishing that the 1,2,4-oxadiazole core is intrinsically more lipophilic and metabolically more labile than its 1,3,4 counterpart.
| Evidence Dimension | Lipophilicity (log D), metabolic stability (HLM Clint), binding affinity, hERG inhibition |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomer: Binding Affinity 80 nM, Log D = 3, HLM Clint = 20 µL/min/mg (representative matched pair from AstraZeneca MMP analysis) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer: Binding Affinity 40 nM, Log D = 2, HLM Clint = 10 µL/min/mg (same matched pair); order-of-magnitude lower log D across all pairs |
| Quantified Difference | Δ log D ≈ 1 log unit (1,2,4-oxadiazole higher); Δ HLM Clint ≈ 10 µL/min/mg (1,2,4-oxadiazole higher); Δ Binding Affinity = 40 nM (1,3,4-oxadiazole superior) |
| Conditions | Matched molecular pair analysis across AstraZeneca internal compound collection; HLM Clint in human liver microsomes; hERG inhibition assay; aqueous solubility measurement (Boström et al., J. Med. Chem. 2012) |
Why This Matters
For discovery programs where higher lipophilicity is required to achieve CNS penetration or membrane target engagement, the 1,2,4-oxadiazole core offers a quantifiable advantage of approximately 1 log unit in log D over the 1,3,4 isomer, which directly impacts blood-brain barrier permeability and target tissue distribution.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
- [2] Slideshare presentation. Matched-Pairs Closing the Circle. Citing Boström et al., J. Med. Chem. 2012, 55, 1817-1830. Binding Affinity: 80 nM vs 40 nM; Log D: 3 vs 2; HLM Clint: 20 vs 10 µL/min/mg. View Source
